[6-Methyl-3-(trifluoromethyl)hept-3-EN-1-YL]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-Methyl-3-(trifluoromethyl)hept-3-en-1-yl]benzene is a chemical compound characterized by the presence of a trifluoromethyl group and a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of aryl iodides with trifluoromethyl copper, which facilitates the formation of the trifluoromethylated aromatic compound . Another approach involves the use of sulfur tetrafluoride to convert carboxylic acids into trifluoromethyl groups .
Industrial Production Methods
Industrial production of [6-Methyl-3-(trifluoromethyl)hept-3-en-1-yl]benzene often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of antimony trifluoride and antimony pentachloride in the Swarts reaction is a common industrial method for producing trifluoromethylated compounds .
Chemical Reactions Analysis
Types of Reactions
[6-Methyl-3-(trifluoromethyl)hept-3-en-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
[6-Methyl-3-(trifluoromethyl)hept-3-en-1-yl]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of [6-Methyl-3-(trifluoromethyl)hept-3-en-1-yl]benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. These interactions can modulate various biochemical pathways, making the compound valuable for research in medicinal chemistry and drug development.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethane: A simple trifluoromethyl compound with different chemical properties.
1,1,1-Trifluoroethane: Another trifluoromethyl compound used in various applications.
Hexafluoroacetone: A compound with two trifluoromethyl groups and distinct reactivity.
Uniqueness
[6-Methyl-3-(trifluoromethyl)hept-3-en-1-yl]benzene is unique due to its specific molecular structure, which combines a trifluoromethyl group with a benzene ring and a heptenyl chain. This combination imparts unique chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
821799-43-3 |
---|---|
Molecular Formula |
C15H19F3 |
Molecular Weight |
256.31 g/mol |
IUPAC Name |
[6-methyl-3-(trifluoromethyl)hept-3-enyl]benzene |
InChI |
InChI=1S/C15H19F3/c1-12(2)8-10-14(15(16,17)18)11-9-13-6-4-3-5-7-13/h3-7,10,12H,8-9,11H2,1-2H3 |
InChI Key |
YXWWIGWVABVVEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC=C(CCC1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.